PHCCC vs. CPCCOEt: Shared Scaffold, Divergent Subtype Selectivity and Functional Effect
PHCCC and CPCCOEt share the identical 7-(hydroxyimino)cyclopropa[b]chromene core but differ by a single functional group at the 1a-position (N-phenylcarboxamide in PHCCC vs. ethyl ester in CPCCOEt). This minimal structural change produces a complete switch in receptor pharmacology: PHCCC is a positive allosteric modulator (PAM) of mGluR4 with weak antagonist activity at mGluR1 (rat IC50 = 2.7 ± 0.8 μM), whereas CPCCOEt is a selective non-competitive mGluR1 antagonist (rat IC50 = 10.0 ± 2.2 μM) with no mGluR4 PAM activity [1]. In the Vogel conflict drinking test in rats, PHCCC produced significant dose-dependent anticonflict effects, while CPCCOEt was inactive in the same paradigm, confirming that these structurally similar compounds are not functionally interchangeable [2].
| Evidence Dimension | Receptor subtype activity profile — PHCCC vs. CPCCOEt |
|---|---|
| Target Compound Data | CPCCOEt: rat mGluR1 IC50 = 10.0 ± 2.2 μM; human mGluR1 IC50 = 1.2 ± 0.3 μM; human mGluR4 >100 μM (antagonist IC50); no PAM activity at mGluR4 |
| Comparator Or Baseline | PHCCC: rat mGluR1 IC50 = 2.7 ± 0.8 μM; human mGluR1 IC50 = 0.32 ± 0.13 μM; human mGluR4 PAM EC50 = 4.1 ± 1.2 μM (potentiator); also active at mGluR8 (IC50 = 14.7 ± 2.3 μM) |
| Quantified Difference | PHCCC is ~3.7-fold more potent at rat mGluR1 and ~3.8-fold more potent at human mGluR1 than CPCCOEt, but PHCCC additionally potentiates mGluR4 (EC50 = 4.1 μM) and antagonizes mGluR8 (IC50 = 14.7 μM), functions completely absent in CPCCOEt at ≤100 μM. |
| Conditions | PI hydrolysis assay; cloned human and rat mGluR subtypes expressed in heterologous cells; agonist concentration-response; Table 1, Maj M et al., Neuropharmacology 2003 |
Why This Matters
Researchers requiring selective mGluR1 blockade without confounding mGluR4 potentiation or mGluR8 antagonism must use CPCCOEt rather than PHCCC; PHCCC cannot substitute for CPCCOEt as an mGluR1 tool compound despite sharing the same core scaffold.
- [1] Maj M, Bruno V, Dragic Z, Yamamoto R, Battaglia G, Inderbitzin W, Stoehr N, Stein T, Gasparini F, Vranesic I, Kuhn R, Nicoletti F, Flor PJ. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology. 2003;45(7):895-906. (Table 1: PHCCC vs. CPCCOEt IC50 values across mGluR subtypes). View Source
- [2] Stachowicz K, Kłak K, Kłodzińska A, Chojnacka-Wójcik E, Pilc A. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats. Eur J Pharmacol. 2004;498(1-3):153-156. View Source
